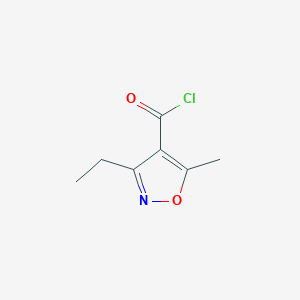

3-Ethyl-5-methylisoxazole-4-carbonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

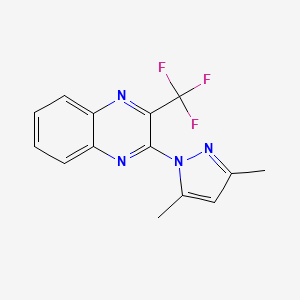

3-Ethyl-5-methylisoxazole-4-carbonyl chloride is a chemical compound with the molecular formula C7H8ClNO2 and a molecular weight of 173.6 . .

Molecular Structure Analysis

The InChI code for 3-Ethyl-5-methylisoxazole-4-carbonyl chloride is 1S/C7H8ClNO2/c1-3-5-6(7(8)10)4(2)11-9-5/h3H2,1-2H3 . The InChI key is IPTLCBNDPDQIRA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethyl-5-methylisoxazole-4-carbonyl chloride include a molecular weight of 173.6 , a storage temperature of 28°C . The boiling point is predicted to be 274.2±28.0 °C and the density is predicted to be 1.231±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Hydrolysis of Cellulose

One study investigated the acid-catalyzed hydrolysis of cellulose dissolved in ionic liquids, highlighting the factors influencing the dehydration of glucose and the formation of humins. The research found that the initial rate of glucose formation is of first order in the concentrations of dissolved glucan and protons and of zero order in the concentration of water. The study suggests that cleavage of the β-1,4-glycosidic linkages near chain ends is irreversible, providing insights into the production of glucose and its derivatives from cellulose in a sustainable manner (Dee & Bell, 2011).

Synthesis of Isoxazol-5(4H)-ones

Research on the synthesis of α,β-unsaturated isoxazol-5(4H)-ones through a three-component, NBS-promoted synthesis was described. This process involves the reaction of aromatic aryl or hetero-aryl aldehydes, hydroxylamine hydrochloride, and 1,3-dicarbonyl compounds under mild conditions. The study provides a clean and efficient method for obtaining isoxazol-5(4H)-one derivatives, contributing to the development of novel compounds with potential applications in pharmaceuticals and materials science (Kiyani et al., 2015).

Controlled-Release Formulations

Another study focused on the development of controlled-release formulations based on Hymexazol, demonstrating the synthesis of 3-(2-Hydroxyethoxy)-5-methylisoxazole and its reaction with methacryloyl chloride. This research contributes to the agricultural sector by developing novel fungicidal formulations with controlled release properties, potentially enhancing the effectiveness and longevity of fungicides (Tai et al., 2002).

Organocatalysis

A study introduced 1-Ethyl-3-methylimidazolium acetate as a robust organocatalyst for the cyanosilylation of carbonyl compounds, showcasing the potential of ionic liquids in facilitating chemical reactions under solvent-free conditions. This research highlights the versatility of ionic liquids as catalysts in organic synthesis, offering environmentally friendly alternatives to traditional solvents (Ullah et al., 2017).

Safety And Hazards

3-Ethyl-5-methylisoxazole-4-carbonyl chloride is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. It should be used only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

3-ethyl-5-methyl-1,2-oxazole-4-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-3-5-6(7(8)10)4(2)11-9-5/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTLCBNDPDQIRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1C(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-5-methylisoxazole-4-carbonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Adamantan-1-yl)phenoxy]-3-(cyclopentylamino)propan-2-ol hydrochloride](/img/structure/B2861891.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2861893.png)

![4-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2861896.png)

![3-(4-chlorophenyl)-9-(3-hydroxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2861898.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2861902.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2861910.png)

![6-Ethyl-2-mercaptothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B2861911.png)

![N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2861913.png)